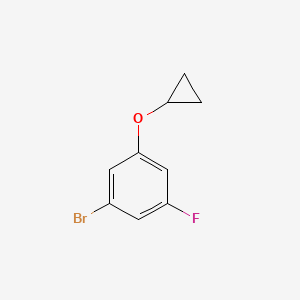

1-Bromo-3-cyclopropoxy-5-fluorobenzene

Description

1-Bromo-3-cyclopropoxy-5-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a cyclopropoxy group at the 3-position, and a fluorine atom at the 5-position. While specific data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structural analogs suggest key characteristics. The cyclopropoxy group introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, distinguishing it from simpler alkoxy substituents . This compound is likely used in pharmaceutical or agrochemical synthesis, leveraging its halogen and ether functionalities for cross-coupling reactions or as a building block for complex molecules.

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

1-bromo-3-cyclopropyloxy-5-fluorobenzene |

InChI |

InChI=1S/C9H8BrFO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |

InChI Key |

KHBUYQTUXWYIQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Reactor Optimization

Industrial-scale production often employs continuous flow systems to improve reproducibility and safety. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Residence Time | 8–12 minutes | Minimizes side reactions |

| Temperature | 85–95°C | Balances kinetics/stability |

| Catalyst Loading | 1.5–2.0 mol% Pd | Cost-efficacy balance |

| Pressure | 3–5 bar | Prevents solvent evaporation |

Data extrapolated from analogous bromo-fluoroarene syntheses.

Comparative Analysis of Methodologies

Batch vs. Flow Synthesis

Batch Reactors :

- Advantages : Flexibility in small-scale optimization.

- Challenges : Scalability issues due to exothermicity and mixing inefficiencies.

Flow Reactors :

Solvent Selection Trends

| Solvent | Dielectric Constant | Suitability for Coupling | Environmental Impact |

|---|---|---|---|

| Toluene | 2.4 | High | Moderate |

| DMF | 36.7 | Moderate | High |

| Ethanol/Water | 24.3/80.1 | Low | Low |

Water-tolerant catalysts (e.g., PdCl₂(dppf)) enable aqueous co-solvent systems, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Regioselectivity Control

The meta-substitution pattern in this compound necessitates precise directing group strategies. Fluorine’s ortho/para-directing effects complicate cyclopropoxy introduction, requiring:

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopropoxy-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, in the presence of bases like potassium carbonate or cesium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Amino or thiol derivatives of the original compound.

Coupling Products: Biaryl or diaryl compounds.

Oxidation Products: Phenolic derivatives.

Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-cyclopropoxy-5-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, with unique electronic and optical properties.

Biological Studies: The compound is employed in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropoxy-5-fluorobenzene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins through halogen bonding and hydrophobic interactions. The cyclopropoxy group can influence the compound’s overall conformation and stability, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

The table below compares 1-Bromo-3-cyclopropoxy-5-fluorobenzene with analogs differing in substituents:

Key Observations :

- Electronic Effects: The cyclopropoxy group in the target compound likely exhibits weaker electron-withdrawing effects compared to trifluoromethyl (CF₃) or nitro (NO₂) groups but stronger than methoxy (OCH₃) .

- Reactivity : Bromine at the 1-position is meta to fluorine and cyclopropoxy, directing electrophiles to the 2- or 4-positions. This contrasts with analogs like 1-Bromo-3-chloro-5-fluorobenzene, where chlorine’s stronger electron withdrawal may alter regioselectivity .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-bromo-3-cyclopropoxy-5-fluorobenzene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene precursor. A common approach is:

Electrophilic Substitution : Introduce fluorine via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) in THF at −78°C, followed by fluorination with N-fluorobenzenesulfonimide (NFSI) .

Cyclopropoxy Installation : Perform nucleophilic aromatic substitution (SNAr) with cyclopropanol under basic conditions (e.g., K2CO3 in DMF at 80°C), leveraging the electron-withdrawing fluorine to activate the ring .

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) with catalytic H2SO4 to achieve regioselective bromination at the para position to the cyclopropoxy group .

Key Optimization Factors :

- Temperature control (−78°C for DoM avoids side reactions).

- Solvent choice (DMF enhances SNAr kinetics).

- Catalyst screening (Brønsted acids improve bromination efficiency).

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and aromatic protons (split patterns due to fluorine coupling).

- ¹³C NMR : Confirm CF3 groups (δ ~120 ppm, quartets from ¹JCF coupling).

- 19F NMR : Detect fluorine environments (δ −110 to −120 ppm for aromatic fluorine) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~246.0) and isotopic patterns for bromine .

- HPLC-PDA : Assess purity (>98% using a C18 column with acetonitrile/water gradient).

Data Contradictions : Discrepancies in melting points or retention times may indicate residual solvents or regioisomers; confirm via 2D NMR (COSY, HSQC) .

Advanced Question: How do electronic effects influence the regioselectivity of further functionalization (e.g., Suzuki coupling) on this compound?

Methodological Answer:

The bromine atom acts as a directing group, but steric and electronic factors compete:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, favoring coupling at the bromine site. Cyclopropoxy’s electron-donating effect (+I) may counteract this, creating competing regioselectivity .

- Steric Hindrance : Cyclopropoxy’s bulky structure may limit access to ortho positions.

Experimental Design : - Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict reactive sites.

- Test cross-coupling with arylboronic acids under Pd(PPh3)4 catalysis. Monitor regioselectivity via LC-MS and compare with computational predictions .

Advanced Question: What computational methods are suitable for modeling the steric and electronic interactions in this compound’s supramolecular assemblies?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., OPLS-AA) to assess van der Waals interactions between cyclopropoxy and fluorine groups.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to visualize electron-deficient regions (bromine/fluorine) and hydrogen-bonding sites .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (C–H···F, Br···π) in single-crystal XRD data .

Validation : Compare simulated IR/Raman spectra with experimental data to confirm accuracy .

Advanced Question: How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Methodological Answer:

- Contradiction Source : Discrepancies arise from degradation pathways (hydrolysis of cyclopropoxy group vs. bromine displacement).

- Experimental Protocol :

- Accelerated Stability Testing : Store samples under stress conditions (40°C/75% RH) and monitor degradation via HPLC.

- Mechanistic Studies : Use LC-MS to identify degradation products (e.g., 3-cyclopropoxy-5-fluorophenol from hydrolysis).

- Optimal Storage : Argon atmosphere at −20°C in amber vials minimizes light/oxygen exposure .

Recommendation : Pre-purify solvents (remove trace water) and use stabilizers like BHT (butylated hydroxytoluene) .

Advanced Question: What in vitro pharmacological models are appropriate for assessing this compound’s bioactivity?

Methodological Answer:

- Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors .

- Cell-Based Assays :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic Studies : Western blotting for phosphorylation status of target kinases.

- Metabolic Stability : Use liver microsomes (human/rat) to predict pharmacokinetics .

Data Interpretation : Compare IC50 values with controls (e.g., 5-fluorouracil) and validate selectivity via counter-screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.